molecular formula C12H9FN2O4S B11020550 N-(3-fluorophenyl)-4-nitrobenzenesulfonamide

N-(3-fluorophenyl)-4-nitrobenzenesulfonamide

Cat. No.: B11020550
M. Wt: 296.28 g/mol
InChI Key: GJUOHQADBAPPAX-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-4-nitrobenzenesulfonamide is a chemical compound that belongs to the sulfonamide class. Sulfonamides are known for their wide range of biological applications, including antibacterial, antitumor, and antiviral activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-4-nitrobenzenesulfonamide typically involves the amidation reaction. One common method includes reacting 3-fluoroaniline with 4-nitrobenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-4-nitrobenzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-fluorophenyl)-4-nitrobenzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential antibacterial and antiviral properties.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-4-nitrobenzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit bacterial enzymes, resulting in antibacterial activity. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-fluorophenyl)-4-nitrobenzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H9FN2O4S

Molecular Weight

296.28 g/mol

IUPAC Name

N-(3-fluorophenyl)-4-nitrobenzenesulfonamide

InChI

InChI=1S/C12H9FN2O4S/c13-9-2-1-3-10(8-9)14-20(18,19)12-6-4-11(5-7-12)15(16)17/h1-8,14H

InChI Key

GJUOHQADBAPPAX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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